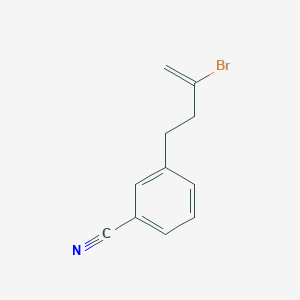

2-Bromo-4-(3-cyanophenyl)-1-butene

Description

2-Bromo-4-(3-cyanophenyl)-1-butene is an organobromine compound featuring a bromine atom at the C2 position of a butene chain and a 3-cyanophenyl group at the C4 position. The cyano group (-CN) at the meta position of the aromatic ring confers strong electron-withdrawing properties, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name |

3-(3-bromobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)5-6-10-3-2-4-11(7-10)8-13/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYITYNQHCRQMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641140 | |

| Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-72-8 | |

| Record name | 3-(3-Bromo-3-buten-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-cyanophenyl)-1-butene typically involves the bromination of a precursor compound followed by the introduction of the cyanophenyl group. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Addition: Halogens like chlorine or bromine in solvents such as dichloromethane.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution: Formation of 2-hydroxy-4-(3-cyanophenyl)-1-butene.

Addition: Formation of 2,3-dibromo-4-(3-cyanophenyl)-1-butene.

Oxidation: Formation of 2-bromo-4-(3-cyanophenyl)-1,2-epoxybutane.

Reduction: Formation of 2-bromo-4-(3-cyanophenyl)butane.

Scientific Research Applications

2-Bromo-4-(3-cyanophenyl)-1-butene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-cyanophenyl)-1-butene involves its interaction with various molecular targets. The bromine atom and the cyanophenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Position and Enzyme Inhibition

| Compound | Substituent Position | IC50 (RNase H, µM) | IC50 (IN, µM) | Selectivity (RNase H/IN Ratio) |

|---|---|---|---|---|

| 82 (meta-CN) | 3-cyanophenyl | 1.77 | 1.18 | 1.50 |

| 83 (para-CN) | 4-cyanophenyl | Higher | Lower | <1.50 |

| 80 (meta-CN) | 3-cyanophenyl | Reduced activity | Reduced | N/A |

Substituent Type and Physicochemical Properties

The nature of the substituent alters electronic, steric, and solubility profiles:

- 3-cyanophenyl vs. 4-carboethoxyphenyl: The cyano group’s electron-withdrawing nature enhances electrophilic reactivity, whereas the carboethoxy group (-COOEt) introduces bulk and may increase hydrophobicity .

- 2-methoxyphenyl (ortho-methoxy): The methoxy group (-OCH3) is electron-donating, lowering boiling point (274.6°C predicted) and density (1.287 g/cm³) compared to cyano analogs .

Table 2: Substituent Effects on Physical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Bromo-4-(3-cyanophenyl)-1-butene | 3-cyanophenyl | ~242.1* | ~1.3* | ~280* |

| 2-Bromo-4-(4-carboethoxyphenyl)-1-butene | 4-COOEt | Higher (ester group) | >1.3 | >300 |

| 2-Bromo-4-(2-methoxyphenyl)-1-butene | 2-OCH3 | 241.12 | 1.287 | 274.6 |

*Predicted values based on structural analogs.

Halogen and Functional Group Variations

- Bromine vs. Fluorine: The 3-fluorophenyl analog (CAS: 731773-06-1) replaces -CN with -F, reducing electron withdrawal but enhancing metabolic stability.

- Thiol-ene reactivity: The bromine in this compound enables functionalization via substitution reactions, akin to poly(1-butene) derivatization in polymer chemistry .

Biological Activity

2-Bromo-4-(3-cyanophenyl)-1-butene is an organic compound notable for its potential biological activities. Understanding its biological properties is essential for exploring its applications in pharmaceuticals and other fields of research. This article reviews the compound’s biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H10BrN

- CAS Number : 731772-72-8

- Molecular Weight : 236.11 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of 4-(3-cyanophenyl)-1-butene using bromine or a brominating agent. The reaction conditions and solvents can vary, influencing the yield and purity of the final product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. A study published in the Journal of Medicinal Chemistry reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, disrupting normal cellular functions. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with critical biomolecules such as proteins and nucleic acids.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antimicrobial potential .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

| Compound Name | Anticancer IC50 (µM) | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|---|

| This compound | 15 | 32 | 64 |

| Compound A | 20 | 16 | 32 |

| Compound B | 12 | 40 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.